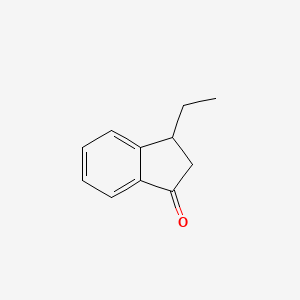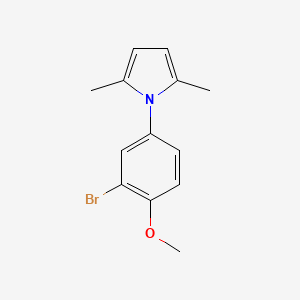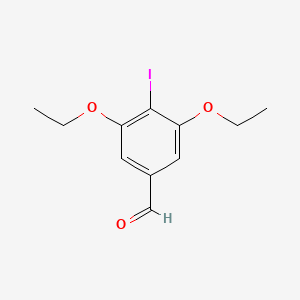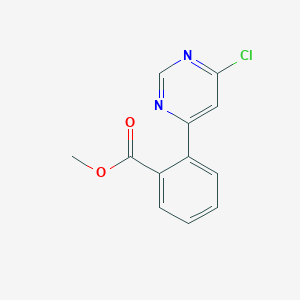![molecular formula C15H13BrO4 B8714188 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8714188.png)
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylmethyl group at the 2nd position of the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but lacks the methoxyphenylmethyl group.
5-Bromo-2-methylbenzoic acid: Similar but has a methyl group instead of the methoxyphenylmethyl group.
Uniqueness
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C15H13BrO4 |
|---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-5-3-2-4-10(13)9-20-14-7-6-11(16)8-12(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
YNWCCXZSGGJVQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

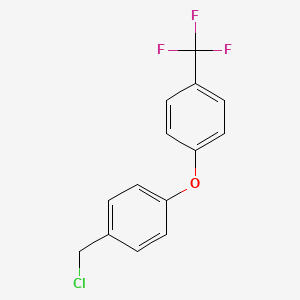
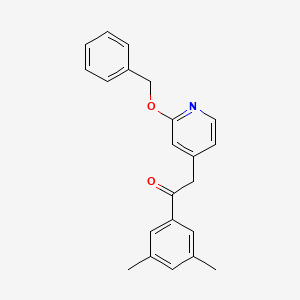
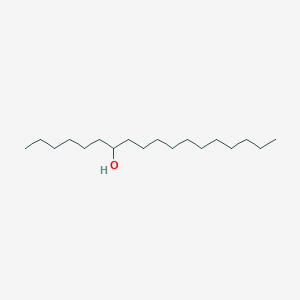
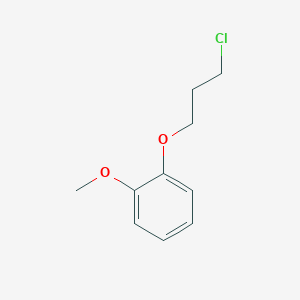
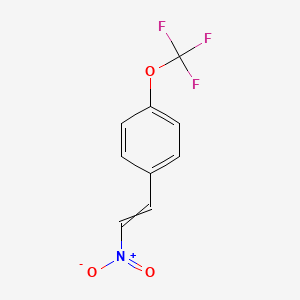
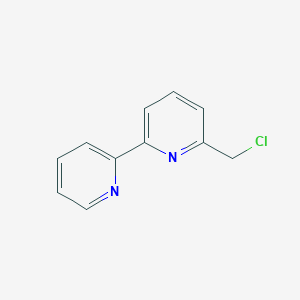
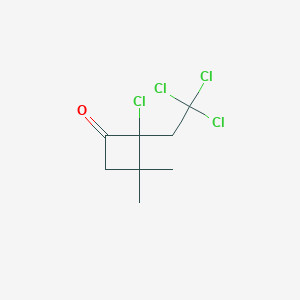
![3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8714153.png)
